molecular formula C9H16O2 B8496850 Methyl 3-cyclopropyl-3-methylbutanoate

Methyl 3-cyclopropyl-3-methylbutanoate

Cat. No.: B8496850
M. Wt: 156.22 g/mol
InChI Key: VLAPDKFWDLHLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-cyclopropyl-3-methylbutanoate (CID 18625543) is a branched-chain methyl ester with the molecular formula C₉H₁₆O₂. Its structure features a cyclopropyl group and a methyl substituent on the β-carbon of the butanoate backbone. Key identifiers include:

  • SMILES: CC(C)(CC(=O)OC)C1CC1
  • InChIKey: VLAPDKFWDLHLKN-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values range from 136.6 Ų ([M+H]⁺) to 147.7 Ų ([M+Na]⁺), indicating moderate molecular rigidity in gas-phase ion mobility spectrometry .

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

methyl 3-cyclopropyl-3-methylbutanoate

InChI

InChI=1S/C9H16O2/c1-9(2,7-4-5-7)6-8(10)11-3/h7H,4-6H2,1-3H3

InChI Key

VLAPDKFWDLHLKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)OC)C1CC1

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 3-hydroxy-3-methylbutanoate

  • Molecular Formula : C₇H₁₂O₃ (MW 146.18 g/mol vs. 156.18 g/mol for the target compound) .
  • Key Differences :
    • Substituents: A hydroxyl (-OH) group replaces the cyclopropyl moiety.
    • Ester Group: Ethyl ester (vs. methyl), leading to slight differences in hydrophobicity and volatility.
  • Physical Properties :
    • Thermodynamic data include a standard evaporation enthalpy of ~60 kJ/mol and water solubility (log P ~1.5), suggesting higher polarity than the target compound due to the hydroxyl group .

Methyl 3-chlorobutanoate

  • Molecular Formula : C₅H₉ClO₂ (MW 136.58 g/mol) .
  • Key Differences :
    • Substituents: A chlorine atom at the β-position instead of cyclopropyl and methyl groups.
  • Implications :
    • The electronegative Cl atom increases polarity and reactivity (e.g., susceptibility to nucleophilic substitution), contrasting with the steric hindrance and stability conferred by the cyclopropyl group in the target compound .

Methyl Laurate (Dodecanoic Acid Methyl Ester)

  • Molecular Formula : C₁₃H₂₆O₂ (MW 214.34 g/mol) .
  • Key Differences :
    • Chain Length: A 12-carbon fatty acid chain vs. a branched 4-carbon chain.
  • Physical Properties :
    • Higher hydrophobicity (log P ~5.5) and lower water solubility compared to the target compound, typical of long-chain esters .

Methyl Salicylate

  • Molecular Formula : C₈H₈O₃ (MW 152.15 g/mol) .
  • Key Differences :
    • Aromatic vs. aliphatic ester; the benzene ring enhances UV absorption and resonance stability.

Amino-Substituted Methyl Esters

  • Examples: Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride .
  • Key Differences: Amino groups introduce hydrogen-bonding capacity and chirality, impacting bioavailability and intermolecular interactions.

Cyclopropyl-Containing Esters

  • Example : Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate .
  • Key Differences :
    • A benzoate backbone with a cyclopropylmethoxy group vs. the aliphatic cyclopropyl-methyl substitution in the target compound.

Data Table: Comparative Analysis of Methyl Esters

Compound Name Molecular Formula MW (g/mol) Key Substituents log P (Predicted) Notable Properties Source
Methyl 3-cyclopropyl-3-methylbutanoate C₉H₁₆O₂ 156.18 Cyclopropyl, methyl ~2.5* CCS: 136.6–147.7 Ų
Ethyl 3-hydroxy-3-methylbutanoate C₇H₁₂O₃ 146.18 Hydroxyl, ethyl ~1.5 ΔH°蒸发: ~60 kJ/mol
Methyl 3-chlorobutanoate C₅H₉ClO₂ 136.58 Chlorine ~1.8 Reactive to nucleophiles
Methyl Laurate C₁₃H₂₆O₂ 214.34 12-carbon chain ~5.5 Hydrophobic, low water solubility
Methyl Salicylate C₈H₈O₃ 152.15 Aromatic hydroxyl ~2.6 UV-active, fragrance use

*Estimated based on cyclopropyl group’s hydrophobicity.

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